Terminal vs. Internal Alkyne Reactivity: Hydrogenation Kinetics and Site Specificity of 1-Pentyne vs. 2-Pentyne
In palladium-catalyzed liquid-phase hydrogenation, 1-pentyne and 2-pentyne exhibit non-interfering behavior, being hydrogenated on separate catalytic sites. The internal triple bond of 2-pentyne hydrogenates faster than the terminal bond of 1-pentyne under the conditions studied [1]. Furthermore, competitive hydrogenation of the 1-pentyne/2-pentyne couple uniquely results in a rate enhancement for both alkynes, a phenomenon not observed with other alkyne pairs [2]. These findings confirm that 1-pentyne and 2-pentyne cannot be interchanged without altering reaction kinetics and selectivity.
| Evidence Dimension | Hydrogenation Rate and Catalytic Site |
|---|---|
| Target Compound Data | Hydrogenated on a distinct site; rate slower than 2-pentyne in individual studies; rate enhanced in competitive reactions with 2-pentyne. |
| Comparator Or Baseline | 2-Pentyne (Internal Alkyne): Hydrogenated on a separate site; rate faster than 1-pentyne in individual studies; rate enhanced in competitive reactions with 1-pentyne. |
| Quantified Difference | Qualitatively different kinetics; competitive reaction yields rate enhancement for both, confirming non-interchangeability. |
| Conditions | Liquid-phase hydrogenation over Pd/C catalyst. |
Why This Matters
For catalytic process development, this demonstrates that substituting 2-pentyne for 1-pentyne would alter reaction kinetics and active site utilization, potentially compromising yield and selectivity.
- [1] The hydrogenation of C-5 alkynes over palladium catalysts. Reaction Kinetics and Catalysis Letters, 2001, 73(1), 77-82. View Source
- [2] Competitive reactions in alkyne hydrogenation. Applied Catalysis A: General, 2002, 237(1-2), 239-247. View Source
